molecular formula C13H15NO4 B13755737 Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester CAS No. 22791-26-0

Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester

Cat. No.: B13755737
CAS No.: 22791-26-0
M. Wt: 249.26 g/mol
InChI Key: SGGUYMMOZARFCS-UHFFFAOYSA-N
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Description

Structure and Properties: The compound is a carbamate ester featuring a 2-propenyl (allyl) group attached to the carbamic acid moiety and a 2,2-dimethyl-1,3-benzodioxol-4-yl aromatic ring. This structure confers unique physicochemical properties, including lipophilicity and metabolic stability, which influence its biological activity and toxicity.

Synthesis: Methods for synthesizing N-substituted carbamic acid esters often involve reacting carbamoyl chlorides with phenolic or alcohol derivatives under controlled conditions. A 2017 patent () details processes for producing such esters, highlighting the role of aromatic hydroxy compounds as intermediates.

Properties

CAS No.

22791-26-0

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(2,2-dimethyl-1,3-benzodioxol-4-yl) N-prop-2-enylcarbamate

InChI

InChI=1S/C13H15NO4/c1-4-8-14-12(15)16-9-6-5-7-10-11(9)18-13(2,3)17-10/h4-7H,1,8H2,2-3H3,(H,14,15)

InChI Key

SGGUYMMOZARFCS-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(O1)C(=CC=C2)OC(=O)NCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester typically involves the reaction of 2,2-dimethyl-1,3-benzodioxole-4-ol with 2-propenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents LD50 (Oral, Rat) Primary Use/Activity
Carbamic acid, 2-propenyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester (Target) Not explicitly listed ~279* Allyl (2-propenyl), benzodioxol Data not available Hypothesized agricultural use
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-YL ester C₁₅H₁₅NO₅ 289.31 Acetyl-propynyl, benzodioxol >1,000 mg/kg Agricultural chemical
2,2-Dimethyl-1,3-benzodioxol-4-yl methyl(1-oxopropyl) carbamate C₁₄H₁₇NO₅ 279.32 Methyl(1-oxopropyl), benzodioxol 280 mg/kg (mice) Research compound
2,2-Dimethyl-1,3-benzodioxol-4-yl N-butyryl-N-methylcarbamate C₁₅H₁₉NO₅ 293.35 Butyryl-methyl, benzodioxol 2,000 mg/kg (mice) Moderately toxic agent

*Estimated based on structural similarity to .

Functional Group Impact on Activity and Toxicity

  • However, its electron-donating nature could reduce stability compared to acetyl or propynyl groups.
  • Acetyl-Propynyl Group () : The acetyl-propynyl combination introduces strong electron-withdrawing effects, likely stabilizing the carbamate bond and increasing toxicity (LD50 >1,000 mg/kg in rats).
  • Butyryl-Methyl Group () : The longer alkyl chain (butyryl) enhances lipophilicity, possibly delaying metabolic degradation and reducing acute toxicity (LD50 2,000 mg/kg in mice).

Pharmacological and Toxicological Profiles

  • Physostigmine-Like Activity: notes that carbamates with basic substituents exhibit cholinesterase-inhibiting activity. The target compound lacks a basic group, suggesting weaker anticholinesterase effects compared to analogues like methylphenyl-carbamic esters.
  • Toxicity Trends :
    • Higher toxicity (lower LD50) correlates with smaller, electronegative substituents (e.g., methyl(1-oxopropyl) in : LD50 280 mg/kg).
    • Bulkier groups (e.g., butyryl in ) reduce toxicity, likely due to slower enzymatic hydrolysis and excretion.

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